molecular formula C7H11ClN6O B2830451 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride CAS No. 2171835-13-3

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride

Cat. No.: B2830451
CAS No.: 2171835-13-3
M. Wt: 230.66
InChI Key: SEWKUUGHMHFFMU-UHFFFAOYSA-N
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Description

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H10N6O·HCl It is a derivative of purine, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

The compound “2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride” is a key intermediate in the synthesis of antiviral drugs such as acyclovir and ganciclovir . These drugs primarily target viral DNA polymerases, enzymes that are crucial for the replication of the viral genome .

Mode of Action

As an intermediate in the synthesis of acyclovir and ganciclovir, this compound contributes to the overall mode of action of these antiviral drugs. Once metabolized into their active forms, these drugs mimic the structure of nucleosides, the building blocks of DNA. When viral DNA polymerase incorporates these analogs into the growing DNA chain, it results in premature termination of DNA synthesis .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis and metabolism of antiviral drugs. Specifically, it is used in the production of acyclovir and ganciclovir, which are incorporated into the viral DNA, leading to termination of the DNA chain and inhibition of viral replication .

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by its role as an intermediate in the synthesis of acyclovir and ganciclovir. The ADME properties of these drugs would impact the bioavailability of the compound. For instance, ganciclovir is known to have improved absorption when prepared as a mono-L-valine ester .

Result of Action

The ultimate result of the action of this compound, through its role in the synthesis of acyclovir and ganciclovir, is the inhibition of viral replication. This is achieved by the premature termination of viral DNA synthesis, leading to a decrease in the spread of the virus within the host .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,6-diaminopurine with ethylene oxide in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxo derivatives.

    Reduction: Can produce reduced purine derivatives.

    Substitution: Results in various substituted purine compounds.

Scientific Research Applications

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Aminopurin-9-yl)ethanol: A related compound with similar structural features.

    Acyclovir: An antiviral drug with a similar purine base structure.

    Ganciclovir: Another antiviral agent with structural similarities.

Uniqueness

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,6-diaminopurin-9-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O.ClH/c8-5-4-6(12-7(9)11-5)13(1-2-14)3-10-4;/h3,14H,1-2H2,(H4,8,9,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWKUUGHMHFFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCO)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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